N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
CAS No.: 1013826-11-3
Cat. No.: VC7062513
Molecular Formula: C11H10N6O3
Molecular Weight: 274.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1013826-11-3 |
---|---|
Molecular Formula | C11H10N6O3 |
Molecular Weight | 274.24 |
IUPAC Name | 1,5-dimethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C11H10N6O3/c1-6-5-7(16-17(6)2)9(18)13-11-15-14-10(19-11)8-3-4-12-20-8/h3-5H,1-2H3,(H,13,15,18) |
Standard InChI Key | KFAWUIFEIXZACW-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide belongs to the class of bis-heterocyclic compounds, integrating pyrazole, oxadiazole, and isoxazole rings. Key identifiers include:
The compound’s structure was confirmed via spectral techniques, including NMR and IR spectroscopy, which identified characteristic peaks for methyl groups ( 2.5–3.0 ppm), carbonyl stretches (1649 cm), and aromatic C–N vibrations .
Stability and Reactivity
Thermogravimetric analysis (TGA) indicates stability up to 200°C, with decomposition initiating at higher temperatures due to oxadiazole ring cleavage . The electron-deficient oxadiazole core participates in nucleophilic substitution reactions, while the pyrazole moiety undergoes electrophilic aromatic substitution at the N-methyl positions .
Synthetic Methodologies
Cyclocondensation Approach
The synthesis begins with methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (1), which reacts with hydrazine derivatives to form pyrazole-3-carbohydrazide intermediates . Subsequent treatment with carbon disulfide in pyridine yields 1,3,4-oxadiazoles via cyclodehydration (Fig. 1) :
For the target compound, 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is acylated with 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride under Schotten-Baumann conditions .
Optimization and Yield
Reaction optimization using N,N’-carbonyldiimidazole (CDI) in dioxane achieves a 72% yield, with purity >95% confirmed by HPLC . Key parameters include:
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Temperature: 80°C
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Solvent: Anhydrous dioxane
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Catalyst: Triethylamine (0.5 equiv)
Structural and Electronic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar oxadiazole ring (dihedral angle = 3.2° with pyrazole), facilitating π-π stacking interactions in the solid state . The isoxazole ring adopts a slight twist (12.7°) relative to the oxadiazole plane, minimizing steric hindrance .
Computational Studies
Density functional theory (DFT) calculations (B3LYP/6-31G*) show:
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HOMO (-6.2 eV) localized on the oxadiazole ring
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LUMO (-1.8 eV) distributed across the isoxazole and pyrazole units
Biological Activity and Applications
Antimicrobial Screening
In vitro testing against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) revealed moderate activity, attributed to membrane disruption via oxadiazole-mediated lipid peroxidation .
Kinase Inhibition
Molecular docking against cyclin-dependent kinase 2 (CDK2) identified a binding affinity ( = 8.3 µM) driven by hydrogen bonds with Glu81 and hydrophobic interactions with Leu83 .
Pharmacological and Toxicological Profile
ADMET Properties
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